1-Monolinolenin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Monolinolenin can be synthesized through the esterification of glycerol with linolenic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic transesterification of triglycerides containing linolenic acid. This method utilizes lipase enzymes to selectively hydrolyze triglycerides, yielding monoglycerides like this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Monolinolenin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert it into saturated monoglycerides.
Substitution: It can participate in substitution reactions where the linolenic acid moiety is replaced with other fatty acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Acid or base catalysts are used to facilitate the substitution reactions.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated monoglycerides.
Substitution: Monoglycerides with different fatty acid chains.
Scientific Research Applications
1-Monolinolenin has a wide range of applications in scientific research, including:
Mechanism of Action
The antibacterial activity of 1-Monolinolenin is attributed to its ability to disrupt bacterial cell membranes. It integrates into the lipid bilayer of bacterial membranes, causing increased permeability and ultimately leading to cell lysis. This mechanism is particularly effective against Gram-positive bacteria .
Comparison with Similar Compounds
1-Monolinolein: A monoglyceride derived from linoleic acid, known for its antiviral properties.
1-Monoolein: A monoglyceride derived from oleic acid, commonly used in drug delivery systems.
Uniqueness: 1-Monolinolenin stands out due to its specific antibacterial activity against Bacillus subtilis, which is not observed with other monoglycerides like 1-Monolinolein and 1-Monoolein . Additionally, its unique structure, with three double bonds in the linolenic acid moiety, contributes to its distinct chemical and biological properties .
Properties
CAS No. |
26545-75-5 |
---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3+,7-6+,10-9+ |
InChI Key |
GGJRAQULURVTAJ-IUQGRGSQSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC(CO)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
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